molecular formula C20H26N4O B1250903 LISURIDE

LISURIDE

Cat. No.: B1250903
M. Wt: 338.4 g/mol
InChI Key: BKRGVLQUQGGVSM-RDTXWAMCSA-N
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Description

8R-Lisuride is a stereoisomer of lisuride, an ergot derivative known for its pharmacological properties. It is a potent stereospecific partial agonist for the human histamine H1 receptor . This compound has garnered interest due to its unique interaction with various receptors, making it a valuable tool in pharmacological research.

Preparation Methods

The synthesis of 8R-Lisuride involves several steps, typically starting from ergot alkaloids. The process includes:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired stereochemistry.

Chemical Reactions Analysis

8R-Lisuride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

8R-Lisuride has a wide range of applications in scientific research:

Mechanism of Action

8R-Lisuride exerts its effects by binding to the histamine H1 receptor as a partial agonist. It also interacts with dopamine and serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. This multi-receptor interaction is crucial for its pharmacological effects .

Comparison with Similar Compounds

8R-Lisuride is compared with other ergot derivatives such as:

These comparisons highlight the uniqueness of 8R-Lisuride in terms of its receptor specificity and pharmacological profile.

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

InChI

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18-/m1/s1

InChI Key

BKRGVLQUQGGVSM-RDTXWAMCSA-N

SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Isomeric SMILES

CCN(CC)C(=O)N[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LISURIDE
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